

enantiomers of 2-Amino-2-(p-tolyl)acetic acid and their properties

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Compound of Interest

Compound Name: 2-Amino-2-(p-tolyl)acetic acid

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Enantiomers of 2-Amino-2-(p-tolyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(p-tolyl)acetic acid is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical and bioactive molecules. Its structure, featuring a stereocenter at the alpha-carbon, gives rise to two enantiomers: (R)-**2-Amino-2-(p-tolyl)acetic acid** and (S)-**2-Amino-2-(p-tolyl)acetic acid**. The distinct three-dimensional arrangement of these enantiomers can lead to significant differences in their biological activity, making the separation and characterization of the individual stereoisomers a critical aspect of drug discovery and development.

This technical guide provides a comprehensive overview of the properties of **2-Amino-2-(p-tolyl)acetic acid**, with a focus on its enantiomers. It includes a summary of available physicochemical data, detailed experimental protocols for chiral resolution, and visualizations of key experimental workflows.

Physicochemical Properties

While specific data for the individual enantiomers of **2-Amino-2-(p-tolyl)acetic acid** are not readily available in the public domain, the properties of the racemic mixture have been

characterized.

Property	Value	Reference
Chemical Formula	C ₉ H ₁₁ NO ₂	[1][2]
Molecular Weight	165.19 g/mol	[1][2]
CAS Number (Racemate)	13227-01-5	[1]
Melting Point (Racemate)	228 °C	[1]
Boiling Point (Racemate)	306.8 °C at 760 mmHg	[1]
Appearance	Solid	[1]
Solubility	Slightly soluble in acetonitrile.	[2]

Biological and Chemical Significance

Racemic **2-Amino-2-(p-tolyl)acetic acid** is utilized as a synthetic intermediate in the preparation of various compounds. Notably, it serves as a precursor for 1,3,4-thiadiazole derivatives, which have been investigated for their potential anti-cancer properties through the inhibition of glutaminase.[3] It has also been used in the synthesis of inhibitors for the enzyme phenylalanine ammonia-lyase.[2]

The biological activities of the individual enantiomers of **2-Amino-2-(p-tolyl)acetic acid** have not been extensively reported. However, it is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This stereoselectivity arises from the differential interactions of the enantiomers with chiral biological targets such as enzymes and receptors. Therefore, the resolution and study of the individual (R)- and (S)-enantiomers are of high importance for the development of stereochemically pure and potentially more effective and safer therapeutic agents.

Chiral Resolution of Racemic 2-Amino-2-(p-tolyl)acetic Acid

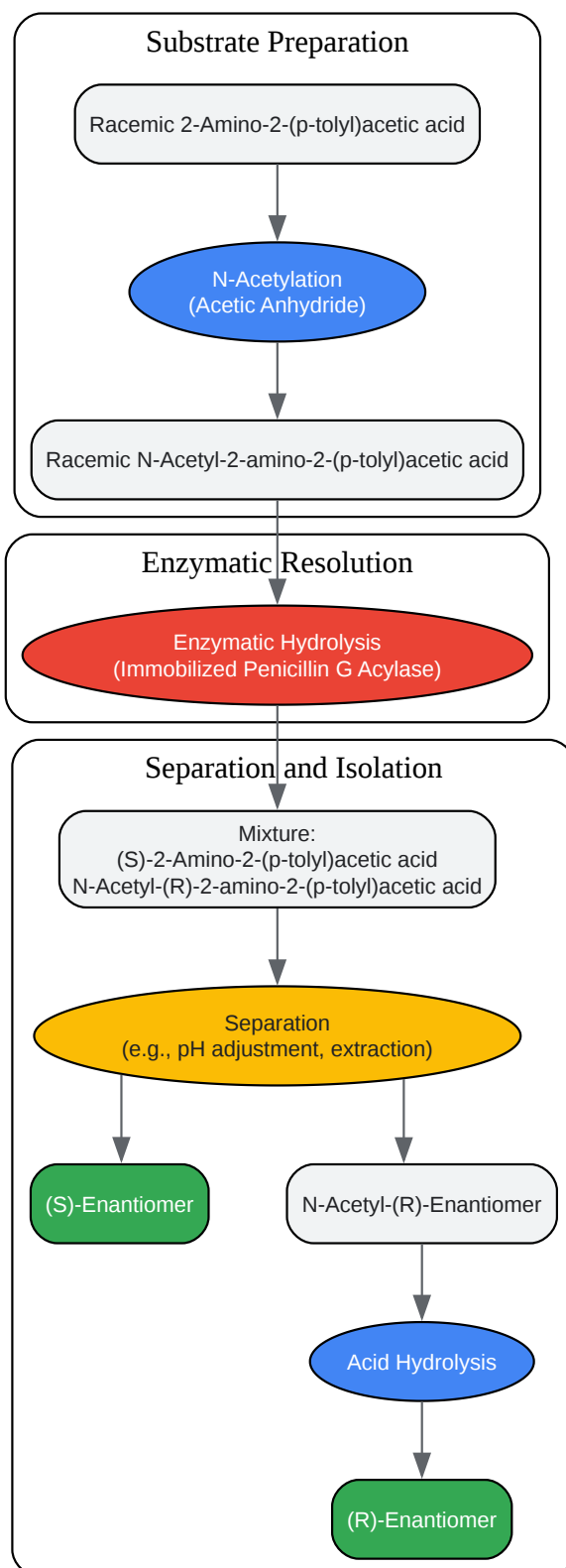
The separation of the enantiomers from a racemic mixture is a critical step in the development of chiral compounds. Two common and effective methods for the chiral resolution of amino

acids are enzymatic kinetic resolution and diastereomeric salt crystallization. While specific protocols for **2-Amino-2-(p-tolyl)acetic acid** are not detailed in the available literature, the following sections provide detailed methodologies adapted from established procedures for structurally similar amino acids, such as 2-amino-2-(4-chlorophenyl)acetic acid.

Enzymatic Kinetic Resolution using Penicillin G Acylase

Enzymatic kinetic resolution is a highly efficient and environmentally friendly method that utilizes the stereoselectivity of enzymes to separate enantiomers. Penicillin G acylase (PGA) is commonly used to selectively hydrolyze the N-acyl derivative of the L-amino acid, allowing for the separation of the unreacted N-acyl-D-amino acid.

Experimental Workflow:



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Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol:

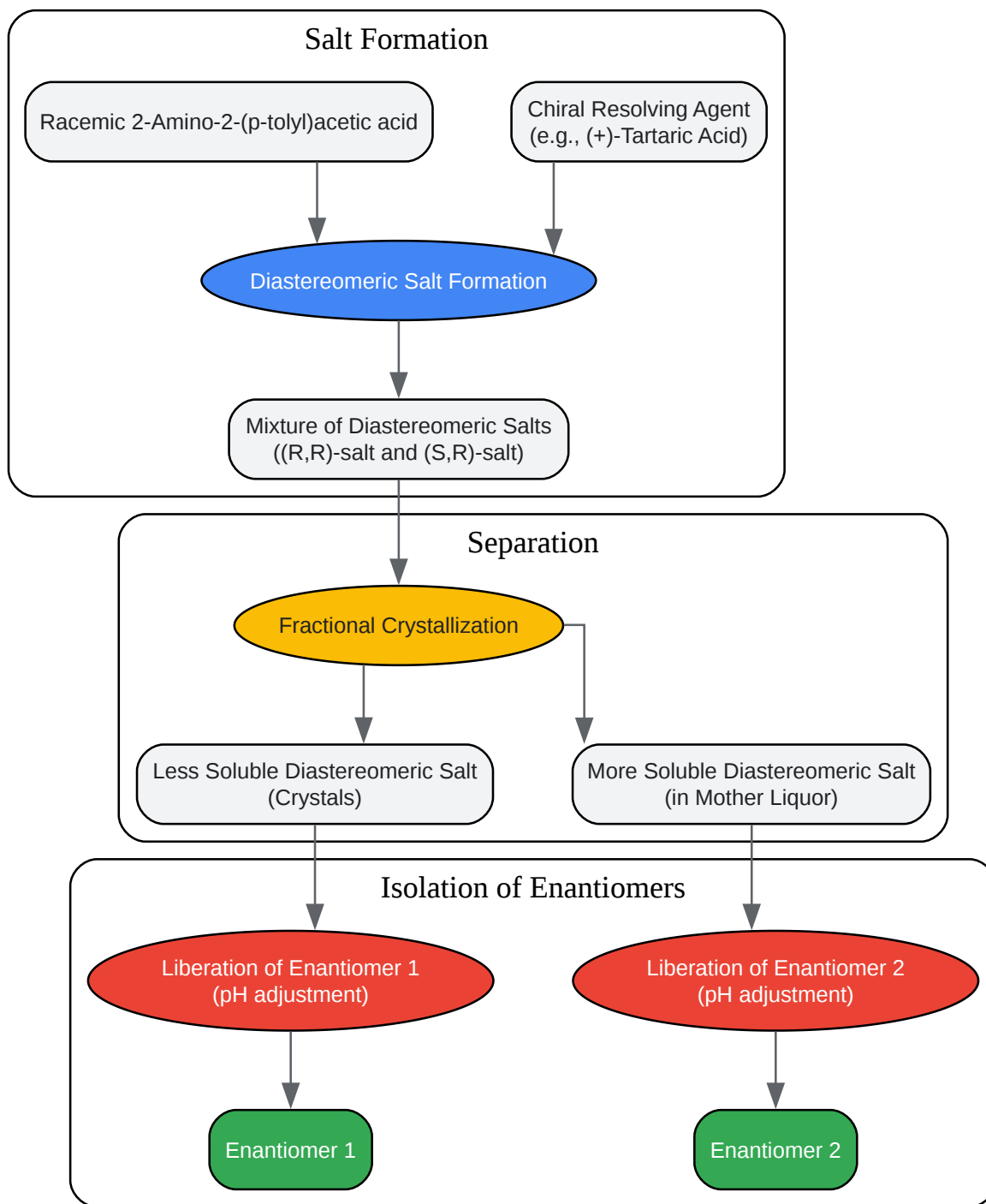
- N-Acetylation of Racemic **2-Amino-2-(p-tolyl)acetic Acid**:
 - Suspend the racemic amino acid in a mixture of glacial acetic acid and water (1:1 v/v).
 - Cool the suspension to 0-5 °C in an ice bath.
 - Slowly add acetic anhydride (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
 - Remove the solvent under reduced pressure to obtain the racemic N-acetyl-**2-amino-2-(p-tolyl)acetic acid**.
- Enzymatic Hydrolysis:
 - Prepare a suspension of the racemic N-acetylated amino acid in water.
 - Adjust the pH of the suspension to 8.0 with a 1 M NaOH solution.
 - Add immobilized Penicillin G Acylase.
 - Maintain the reaction at a constant temperature (e.g., 37 °C) with gentle stirring.
 - Monitor the progress of the reaction by measuring the consumption of NaOH required to maintain the pH at 8.0. The reaction is typically stopped at or near 50% conversion.
- Separation of Enantiomers:
 - Upon completion, filter off the immobilized enzyme for reuse.
 - Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2. This will precipitate the unreacted N-acetyl-(R)-**2-amino-2-(p-tolyl)acetic acid**.
 - Filter the mixture to isolate the solid N-acetyl-(R)-enantiomer.

- The filtrate contains the hydrochloride salt of (S)-**2-Amino-2-(p-tolyl)acetic acid**. Adjust the pH of the filtrate to the isoelectric point of the amino acid (around pH 6) to precipitate the (S)-enantiomer.
- Collect the precipitated (S)-enantiomer by filtration, wash with cold water, and dry.
- Hydrolysis of the N-Acetyl-(R)-Enantiomer:
 - Suspend the isolated N-acetyl-(R)-**2-amino-2-(p-tolyl)acetic acid** in a solution of hydrochloric acid (e.g., 6 M HCl).
 - Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or HPLC).
 - Cool the reaction mixture and neutralize to the isoelectric point to precipitate the (R)-**2-Amino-2-(p-tolyl)acetic acid**.
 - Collect the precipitated (R)-enantiomer by filtration, wash with cold water, and dry.

Diastereomeric Salt Crystallization

This classical resolution method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomers can be separated by fractional crystallization.

Experimental Workflow:



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Workflow for Diastereomeric Salt Crystallization.

Detailed Protocol:

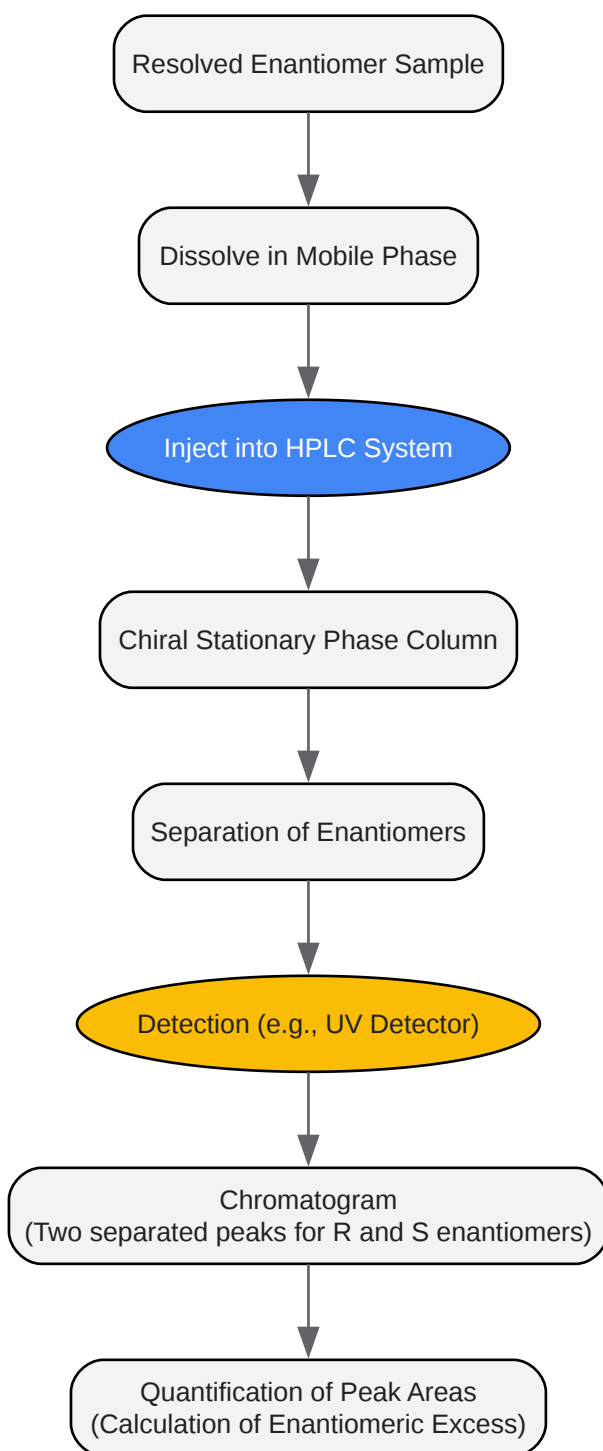
- Formation of Diastereomeric Salts:
 - Dissolve the racemic **2-Amino-2-(p-tolyl)acetic acid** in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
 - In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (+)-tartaric acid or (-)-tartaric acid) in the same solvent.
 - Slowly add the solution of the resolving agent to the amino acid solution with constant stirring.
 - Stir the mixture at room temperature for a period to allow for complete salt formation.
- Fractional Crystallization:
 - The less soluble diastereomeric salt may begin to precipitate during the addition. To maximize crystallization, the solution can be slowly cooled, and the volume of the solvent can be reduced by evaporation if necessary.
 - Allow the crystallization to proceed, often overnight at a reduced temperature (e.g., 4 °C), to maximize the yield of the less soluble salt.
 - Collect the crystals of the less soluble diastereomeric salt by filtration and wash them with a small amount of the cold solvent.
 - The more soluble diastereomeric salt remains in the mother liquor.
- Liberation of the Enantiomers:
 - From the Crystallized Salt: Dissolve the collected crystals of the diastereomeric salt in water. Adjust the pH of the solution to the isoelectric point of the amino acid (around pH 6) using a suitable base (e.g., aqueous ammonia) to precipitate the free enantiomer. Collect the precipitate by filtration, wash with cold water, and dry.
 - From the Mother Liquor: Evaporate the solvent from the mother liquor. Dissolve the residue in water and adjust the pH to the isoelectric point to precipitate the other

enantiomer. This enantiomer may require further purification, such as recrystallization, to achieve high enantiomeric purity.

Analysis of Enantiomeric Purity

The enantiomeric excess (ee) of the resolved products should be determined using a suitable analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Workflow:



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Workflow for Chiral HPLC Analysis.

General HPLC Conditions:

- Column: A chiral stationary phase (CSP) column suitable for the separation of amino acid enantiomers (e.g., a crown ether-based, polysaccharide-based, or Pirkle-type column).
- Mobile Phase: The mobile phase composition will depend on the chosen CSP and may consist of a mixture of an organic solvent (e.g., ethanol, isopropanol) and an aqueous buffer, often with an acidic modifier like trifluoroacetic acid.
- Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
- Detection: UV detection at a wavelength where the analyte absorbs (e.g., around 220 nm).
- Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: $ee\ (\%) = \frac{|Area(R) - Area(S)|}{Area(R) + Area(S)} \times 100$.

Conclusion

The enantiomers of **2-Amino-2-(p-tolyl)acetic acid** represent valuable chiral synthons for the development of new pharmaceuticals. While specific data on the individual properties of the (R)- and (S)-enantiomers are limited, established methods for chiral resolution, such as enzymatic kinetic resolution and diastereomeric salt crystallization, provide robust pathways to access these enantiomerically pure compounds. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers and scientists to produce and characterize these important molecules, paving the way for the exploration of their unique biological activities and potential therapeutic applications. Further research into the distinct properties and biological profiles of the individual enantiomers is highly encouraged.

Disclaimer: The experimental protocols provided are adapted from literature for similar compounds and may require optimization for **2-Amino-2-(p-tolyl)acetic acid**. All laboratory work should be conducted with appropriate safety precautions.

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References

- 1. abmole.com [abmole.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
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